4-Amino-N,N,3-trimethylbenzamide hydrochloride

Vue d'ensemble

Description

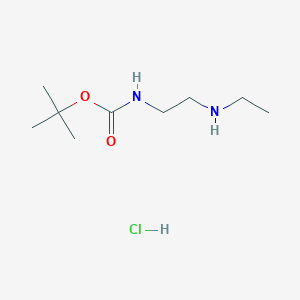

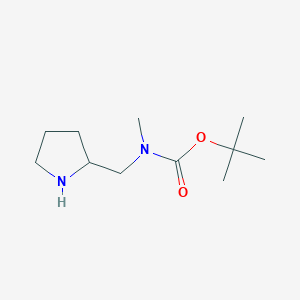

4-Amino-N,N,3-trimethylbenzamide hydrochloride is a chemical compound with the CAS Number: 1559059-98-1. It has a molecular weight of 214.69 and its linear formula is C10 H14 N2 O . Cl H . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Amino-N,N,3-trimethylbenzamide hydrochloride is 1S/C10H14N2O.ClH/c1-7-6-8(4-5-9(7)11)10(13)12(2)3;/h4-6H,11H2,1-3H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Amino-N,N,3-trimethylbenzamide hydrochloride is a solid at room temperature . The compound is light yellow to yellow in color .Applications De Recherche Scientifique

Electropolymerization Applications

Research on the electropolymerization of phenol and aniline derivatives, including compounds structurally similar to 4-Amino-N,N,3-trimethylbenzamide hydrochloride, highlighted their potential as electrochemical transducers. These studies involve the synthesis and characterization of polymer films derived from such compounds for application in the development of immunosensors for diseases like dengue. The electropolymerized films demonstrated specific morphological characteristics and showed electrochemical activity, indicating their usefulness in sensing applications (Santos et al., 2019).

Anticonvulsant Activity

A study on the anticonvulsant activity of 4-aminobenzamides presented the synthesis and evaluation of several compounds for their effects against seizures. The research aimed to explore the potential therapeutic applications of these compounds, demonstrating that some derivatives exhibit significant protective effects against seizures, suggesting a potential area of application for similar compounds in neurological disorders (Clark et al., 1984).

Synthesis and Characterization of Polymers

Studies on the synthesis and characterization of novel polymers using diamines, including those structurally related to 4-Amino-N,N,3-trimethylbenzamide hydrochloride, have been conducted. These polymers, which incorporate sulfone, ether, amide, and imide groups, were examined for their thermal stability, solubility, and other physical properties, showcasing their potential in the development of high-performance materials with specific applications in industries requiring materials with exceptional thermal stability and solubility characteristics (Mehdipour‐Ataei & Hatami, 2005).

Electrochemical Oxidation and Antioxidant Activity

Research into the electrochemical oxidation of amino-substituted benzamides, which share functional groups with 4-Amino-N,N,3-trimethylbenzamide hydrochloride, has explored their antioxidant activity. These studies are vital for understanding the mechanisms through which these compounds act as antioxidants, potentially leading to their application in combating oxidative stress-related diseases (Jovanović et al., 2020).

Novel Drug Delivery Systems

A study focused on the development and validation of an analytical method for the determination of 4-Aminobenzamidine dihydrochloride, a compound related to 4-Amino-N,N,3-trimethylbenzamide hydrochloride, in pharmaceutical forms. This research underscores the compound's potential in new therapeutic alternatives, such as ocular application for glaucoma treatment, indicating a broader scope for similar compounds in drug delivery system development (Cesar et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

4-amino-N,N,3-trimethylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7-6-8(4-5-9(7)11)10(13)12(2)3;/h4-6H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJGOHRPKUPTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N,N,3-trimethylbenzamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B1524595.png)

![3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1524603.png)

![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)